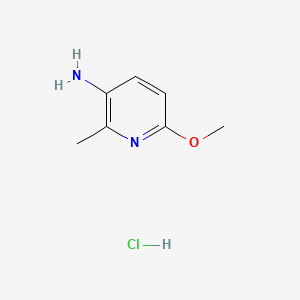
3-Amino-6-methoxy-2-picoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-Amino-6-methoxy-2-picoline hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O and its molecular weight is 174.628. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Amino-6-methoxy-2-picoline hydrochloride, a derivative of picoline, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties including antimicrobial, antiproliferative, and antioxidant effects. This article provides a detailed overview of its biological activity based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10ClN2O. The presence of amino and methoxy groups on the pyridine ring contributes to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 162.62 g/mol |
| Melting Point | 174-176 °C |
| Solubility | Soluble in water |
| pH | Neutral (approx. 7) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
- Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) = 16 μM
- Escherichia coli: MIC = 32 μM
- Enterococcus faecalis: MIC = 8 μM
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against Gram-positive bacteria .
Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated against several cancer cell lines. The results indicate varying degrees of effectiveness:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (breast cancer) | 3.1 |
| HCT116 (colon cancer) | 4.4 |
| HEK293 (human embryonic kidney) | 5.3 |
The compound showed selective activity against the MCF-7 cell line, indicating potential for targeted cancer therapy .
Antioxidant Activity
In addition to its antimicrobial and antiproliferative properties, this compound has demonstrated antioxidant activity. Studies have shown that it can significantly reduce oxidative stress in cellular models, with results indicating improved antioxidative capacity compared to standard antioxidants like Butylated Hydroxytoluene (BHT) .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Reactive Oxygen Species Scavenging: It can neutralize free radicals, thereby reducing oxidative damage.
- Membrane Disruption: The interaction with bacterial membranes may lead to increased permeability and cell death.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Efficacy: A study published in MDPI highlighted the effectiveness of various derivatives of methoxy-pyridine compounds, including this compound, against resistant bacterial strains, emphasizing its potential as a lead compound in antibiotic development .
- Cancer Research: A comprehensive evaluation of antiproliferative effects showed that the compound could serve as a basis for developing selective cancer therapies, particularly for breast cancer treatment .
- Antioxidant Studies: Research demonstrated that this compound significantly outperformed several common antioxidants in reducing oxidative stress markers in vitro, suggesting its utility in preventing oxidative damage in biological systems .
Eigenschaften
IUPAC Name |
6-methoxy-2-methylpyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c1-5-6(8)3-4-7(9-5)10-2;/h3-4H,8H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJPPEOWDYKBLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953931 |
Source


|
| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320577-63-7 |
Source


|
| Record name | 6-Methoxy-2-methylpyridin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














